molecular formula C12H18N2O B1298495 N-(4-amino-2-methylphenyl)-3-methylbutanamide CAS No. 761409-68-1

N-(4-amino-2-methylphenyl)-3-methylbutanamide

Cat. No.: B1298495
CAS No.: 761409-68-1
M. Wt: 206.28 g/mol
InChI Key: MCKIAYTUKYRNMY-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-3-methylbutanamide is a chemical compound of interest in organic and medicinal chemistry research, serving as a potential synthetic intermediate. This solid, achiral compound is offered with a high purity of 95% . Compounds with similar anilide structures are frequently utilized as crucial building blocks in the development of active pharmaceutical ingredients (APIs) and other complex molecules . The presence of both amino and amide functional groups on the phenyl ring makes this compound and its analogs valuable precursors for constructing more elaborate molecular architectures, particularly in drug discovery efforts . Research into similar N-(aminophenyl) butanamide derivatives often focuses on their application in the synthesis of potential kinase inhibitors and other biologically active molecules . As a building block, it can be further functionalized through reactions at its aromatic amine group or the amide moiety, enabling its incorporation into larger, target-specific compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKIAYTUKYRNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation Reaction

The primary method for synthesizing N-(4-amino-2-methylphenyl)-3-methylbutanamide is through an amidation reaction, which can be summarized as follows:

  • Reactants :

    • 4-amino-2-methylbenzoic acid
    • 3-methylbutanoyl chloride
    • Base (e.g., triethylamine)
  • Reaction Conditions :

    • The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
    • The mixture is typically stirred at room temperature or slightly elevated temperatures for several hours.
  • Purification :

    • The crude product can be purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Techniques

In industrial settings, the production process may be optimized for efficiency and scalability. Techniques include:

  • Continuous Flow Synthesis : Utilizing automated reactors that allow for real-time monitoring and control of reaction parameters to enhance yield and purity.

  • Advanced Purification Methods : Employing techniques such as high-performance liquid chromatography (HPLC) to isolate the product from impurities effectively.

The mechanism of the amidation reaction involves nucleophilic attack by the amino group of 4-amino-2-methylbenzoic acid on the carbonyl carbon of 3-methylbutanoyl chloride, leading to the formation of the amide bond.

Chemical Reactions Involved

The compound can undergo various chemical reactions post-synthesis, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.

  • Reduction : Reduction reactions can yield primary amines.

  • Substitution Reactions : The aromatic ring enables electrophilic substitution, allowing for further functionalization of the compound.

The efficiency of the synthesis can vary based on reaction conditions and purification methods. Below is a summary table of typical yields reported in literature:

Preparation Method Yield (%) Notes
Amidation (Lab Scale) 70-85 Dependent on purity of starting materials
Continuous Flow Synthesis >90 Enhanced control over reaction conditions
Recrystallization Purification 80-95 Effective in removing impurities

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of N-(4-amino-2-methylphenyl)-3-methylbutanamide, a detailed comparison with structurally related compounds is provided below. Key factors include substituent positions, functional group variations, and their impact on biological activity and physicochemical properties.

Substituent Position on the Phenyl Ring

Variations in the amino group’s position on the phenyl ring significantly alter electronic and steric properties:

Compound Name Substituent Positions Key Differences Biological Implications
N-(4-Aminophenyl)-3-methylbutanamide -NH₂ at C4 (no methyl at C2) Lacks steric hindrance from C2 methyl; higher electronic density at C4 Potentially enhanced receptor binding
N-(3-Amino-2-methylphenyl)-3-methylbutanamide -NH₂ at C3, -CH₃ at C2 Meta-amino group alters electronic distribution; steric effects reduce flexibility May exhibit divergent target interactions
N-(2-Aminophenyl)-3-methylbutanamide -NH₂ at C2 (ortho) Steric clash between -NH₂ and amide chain; reduced solubility Limited bioavailability predicted

Functional Group Modifications

Halogenation, alkylation, and other substitutions modulate lipophilicity, solubility, and target affinity:

Compound Name Functional Group Modifications Key Properties Biological Activity
N-(4-Chloro-2-methylphenyl)-3-methylbutanamide -Cl at C4 (replaces -NH₂) Increased lipophilicity; electron-withdrawing Enhanced membrane permeability
N-(4-Methoxyphenyl)-3-methylbutanamide -OCH₃ at C4 (replaces -NH₂) Improved solubility; electron-donating Potential CNS activity due to solubility
N-(3-Bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide Halogenated phenyl + phenoxy chain High steric bulk; halogen-dependent reactivity Antibacterial and anticancer potential

Analysis: Replacing the amino group with halogens (-Cl, -Br) or alkoxy groups (-OCH₃) alters pharmacokinetics. For instance, -Cl enhances lipophilicity, favoring membrane penetration, while -OCH₃ improves aqueous solubility, critical for CNS-targeting drugs .

Amide Chain Variations

The length and branching of the amide chain influence conformational flexibility and metabolic stability:

Compound Name Amide Chain Structure Key Differences Biological Implications
N-(4-Amino-2-methylphenyl)propanamide Straight-chain propanamide Reduced steric bulk; higher flexibility Faster metabolic clearance predicted
N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide Extended ethoxybenzamide chain Increased rigidity; aromatic stacking Potential intercalation with DNA/proteins
N-(4-Cyanobenzyl)-3,3-dimethylbutanamide Branched dimethylbutanamide + cyano High steric protection; electron-deficient Versatile in synthetic applications

Analysis: The 3-methylbutanamide chain in this compound provides moderate steric protection compared to straight-chain analogs, balancing metabolic stability and target engagement .

Physicochemical and Pharmacokinetic Profiles

A summary of key properties derived from structural comparisons:

Property This compound N-(4-Chlorophenyl)-3-methylbutanamide N-(4-Methoxyphenyl)-3-methylbutanamide
LogP (Lipophilicity) ~2.1 (moderate) ~3.5 (high) ~1.8 (low)
Water Solubility (mg/mL) ~0.5 ~0.1 ~2.0
Hydrogen Bond Donors 2 (-NH₂, -NHCO) 1 (-NHCO) 1 (-NHCO)
Bioavailability Moderate (steric hindrance limits absorption) High (lipophilicity enhances uptake) Moderate (solubility vs. permeability)

Sources : Estimated from substituent contributions and analog data .

Biological Activity

N-(4-amino-2-methylphenyl)-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features an amide functional group, which is pivotal in various biological interactions. The compound's molecular formula is C12H18N2C_{12}H_{18}N_{2}, with a molecular weight of approximately 206.29 g/mol. The structure includes an amino group that can form hydrogen bonds, enhancing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

  • Enzyme Inhibition : The amino group facilitates hydrogen bonding with active sites on enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
  • Receptor Modulation : The compound may also influence receptor functions, altering cellular signaling pathways and contributing to its pharmacological effects.

Antibacterial and Antifungal Properties

This compound has been investigated for its potential antibacterial and antifungal activities. Preliminary studies suggest that the compound exhibits significant efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has shown promise in inhibiting the proliferation of several cancer cell lines in vitro. For instance, studies have demonstrated that compounds structurally related to this compound can effectively inhibit tumor growth by inducing apoptosis and disrupting microtubule formation .

Case Studies

  • In Vitro Studies : A study focusing on similar amide derivatives revealed that they exhibited antiproliferative effects on human breast cancer cell lines (MCF-7). The compounds demonstrated IC50 values ranging from 10 to 33 nM, indicating potent activity against cancer cells .
  • In Vivo Studies : Another investigation highlighted the effectiveness of related compounds in prolonging survival in mice models burdened with colon carcinoma. These compounds suppressed angiogenesis and induced apoptosis, showcasing their therapeutic potential .

Data Summary

Activity Effect Reference
AntibacterialSignificant activity against multiple strains
AntifungalEfficacy against various fungal species
Anticancer (MCF-7)IC50 values: 10–33 nM
In Vivo Tumor SuppressionProlonged survival in colon carcinoma models

Q & A

Advanced Research Question

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (∼2.1), aqueous solubility (∼0.5 mg/mL), and CYP450 inhibition. Molecular dynamics simulations (AMBER or GROMACS) can assess membrane permeability .
  • Docking Studies : Dock the compound into target proteins (e.g., CDK2, PDB ID: 1AQ1) using AutoDock Vina. Focus on hydrogen bonding with key residues (e.g., Glu81 in CDK2) and hydrophobic interactions with the ATP-binding pocket .
  • Metabolic Pathway Mapping : Predict phase I/II metabolites with software like Meteor (Lhasa Ltd.), identifying potential toxicophores (e.g., reactive quinone imines from oxidative deamination) .

How do crystallographic challenges arise when resolving this compound using SHELX?

Advanced Research Question
Common issues include:

  • Twinned Crystals : Use the TWINROTMAT command in SHELXL to deconvolute overlapping reflections. For pseudo-merohedral twinning, refine twin laws (e.g., 180° rotation about the c-axis) .
  • Disorder in the Methyl Groups : Apply restraints (e.g., SIMU and DELU) to model thermal motion in the 3-methylbutanoyl chain. Partial occupancy refinement may be needed for solvent molecules .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H⋯O=C) using PLATON to validate packing efficiency and stability .

What analytical techniques resolve discrepancies in reported biological data for this compound analogs?

Advanced Research Question

  • Dose-Response Curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., 72-hour incubation for antiproliferative assays) to minimize variability .
  • Off-Target Profiling : Use kinome-wide selectivity screens (e.g., KinomeScan) to identify non-specific binding, which may explain divergent activity in CDK2 vs. CDK9 .
  • Metabolite Interference : Employ LC-MS/MS to detect in situ degradation products during assays, particularly under high-temperature or acidic conditions .

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